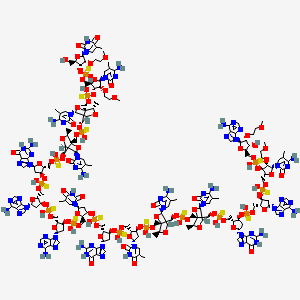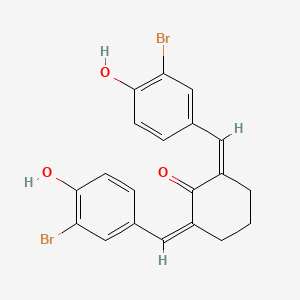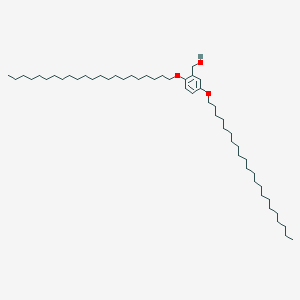
Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate is a chemical compound that belongs to the class of lithium salts It is derived from cyclobutanecarboxylic acid and features a hydroxymethyl group attached to the cyclobutane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanecarboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The general reaction scheme is as follows:
Cyclobutanecarboxylic acid+Lithium hydroxide→Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate+Water
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the product, making it suitable for large-scale applications.
化学反应分析
Types of Reactions
Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The lithium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Ion-exchange reactions can be carried out using various metal salts under aqueous conditions.
Major Products Formed
Oxidation: 3-(Carboxymethyl)cyclobutane-1-carboxylate
Reduction: 3-(Hydroxymethyl)cyclobutanol
Substitution: Various metal 3-(hydroxymethyl)cyclobutane-1-carboxylates
科学研究应用
Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a lithium salt in mood stabilization.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bipolar disorder and other mood disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate involves its interaction with various molecular targets and pathways. As a lithium salt, it can influence neurotransmitter release and uptake, modulate signal transduction pathways, and affect gene expression. The hydroxymethyl group may also play a role in its biological activity by participating in hydrogen bonding and other interactions with biomolecules.
相似化合物的比较
Similar Compounds
- Lithium cyclobutanecarboxylate
- Lithium 3-methylcyclobutane-1-carboxylate
- Lithium 3-(hydroxymethyl)cyclopentane-1-carboxylate
Uniqueness
Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate is unique due to the presence of both a hydroxymethyl group and a cyclobutane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C6H9LiO3 |
|---|---|
分子量 |
136.1 g/mol |
IUPAC 名称 |
lithium;3-(hydroxymethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C6H10O3.Li/c7-3-4-1-5(2-4)6(8)9;/h4-5,7H,1-3H2,(H,8,9);/q;+1/p-1 |
InChI 键 |
RRBUJBFHLFRJGI-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1C(CC1C(=O)[O-])CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-[Tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13910768.png)

![9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13910774.png)


![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B13910821.png)
![N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B13910827.png)






![tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate](/img/structure/B13910874.png)
